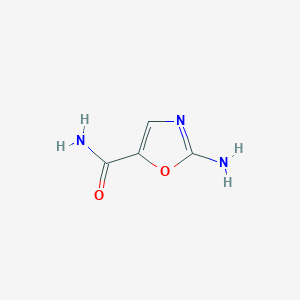

2-Aminooxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aminooxazole-5-carboxamide is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms.

Wirkmechanismus

Target of Action

The primary target of 2-Aminooxazole-5-carboxamide is the Bcr-Abl tyrosine kinase . This kinase is a constitutively active enzyme that drives the malignant phenotype of leukemic stem cells . It is a key player in the pathogenesis of chronic myeloid leukemia (CML), a myeloproliferative disorder .

Mode of Action

This compound acts as a potent inhibitor against the Bcr-Abl tyrosine kinase . It interferes with the kinase’s activity by competitively binding at the ATP-binding site . This interaction disrupts the kinase’s function, leading to a decrease in the proliferation of leukemic cells .

Biochemical Pathways

The inhibition of Bcr-Abl tyrosine kinase by this compound affects the cell signaling pathways that are crucial for the survival and proliferation of leukemic cells

Result of Action

The result of this compound’s action is the inhibition of leukemic cell proliferation . It has been found to exhibit antiproliferative potency on human K562 leukemia cells . This leads to a decrease in the number of leukemic cells, thereby potentially slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial properties against various fungal and bacterial strains, especially against Tuberculosis-causing Mycobacterium tuberculosis, suggest that it may be more effective in certain microbial environments . .

Biochemische Analyse

Biochemical Properties

2-Aminooxazole-5-carboxamide contains a primary amine group which can participate in various reactions like protonation, acylation, or alkylation . The oxazole ring can also show reactions like ring expansion, electrophilic substitution, etc . It has been found to interact with various biomolecules, contributing to its biochemical properties .

Cellular Effects

This compound has been found to exhibit antiproliferative potency on human K562 leukemia cells . It has also been discovered as a novel potent inhibitor against human chronic myeloid leukemia K562 cells . It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Aminoxazole-5-carboxamide involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits antiproliferative potency on human K562 leukemia cells .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it is likely that it is directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooxazole-5-carboxamide typically involves the formation of the oxazole ring through reactions with cyanogen halides, cyanamides, or cyanoguanidines. For instance, substituted oxazoles can be obtained by reacting benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminooxazole-5-carboxamide undergoes various chemical reactions, including:

Protonation: The primary amine group can be protonated under acidic conditions.

Acylation and Alkylation: The amine group can react with acylating or alkylating agents to form corresponding derivatives.

Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Protonation: Acidic conditions (e.g., hydrochloric acid).

Acylation: Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine).

Alkylation: Alkyl halides in the presence of a base (e.g., sodium hydride).

Electrophilic Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.

Major Products:

- Protonated amine derivatives

- Acylated and alkylated derivatives

- Substituted oxazole derivatives

Wissenschaftliche Forschungsanwendungen

2-Aminooxazole-5-carboxamide has a wide range of scientific research applications, including:

- Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

- Biology: Exhibits antimicrobial properties against bacterial and fungal strains, particularly Mycobacterium tuberculosis .

- Medicine: Potential candidate for drug synthesis, especially in antitubercular medicinal chemistry .

- Industry: Utilized in the development of new chemical entities with diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Aminooxazole-5-carboxamide can be compared with other similar compounds, such as 2-Aminothiazole-5-carboxamide. Both compounds exhibit significant biological activities, but this compound shows better solubility and hydrophilicity . Other similar compounds include:

- 2-Aminothiazole

- 2-Aminobenzoxazole

- 2-Aminopyridine

These compounds share structural similarities but differ in their specific biological activities and physicochemical properties.

Eigenschaften

IUPAC Name |

2-amino-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYTYJCJFHUVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

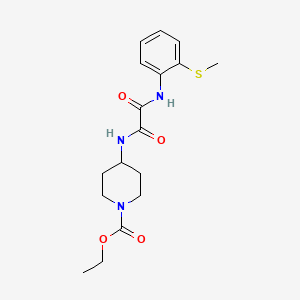

![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)

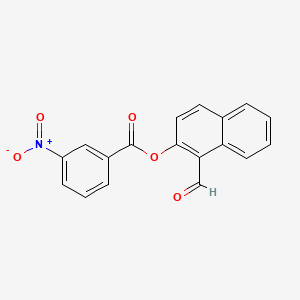

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2998474.png)

![8-((2,6-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2998475.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2998476.png)

![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2998479.png)

![N-(2,3-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2998482.png)

![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2998483.png)

![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)

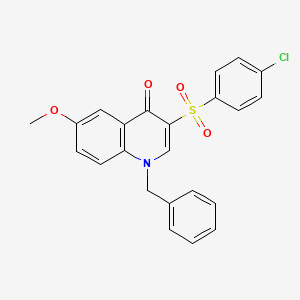

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)